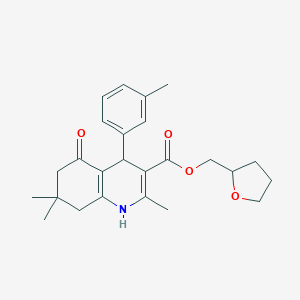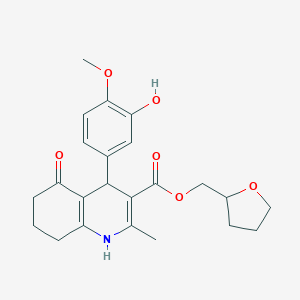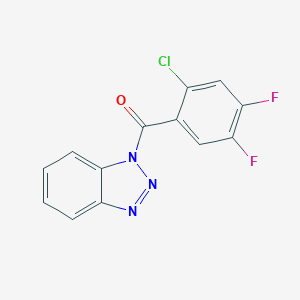![molecular formula C17H20N4S4 B389403 2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)
2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole rings. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms, such as thiols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or thiadiazole rings.
Aplicaciones Científicas De Investigación
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with fewer methyl groups.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group.
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic ring structures but different substituents.
Uniqueness
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is unique due to its combination of multiple thiadiazole rings and methyl groups, which confer specific chemical and biological properties not found in simpler derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H20N4S4 |
|---|---|
Peso molecular |
408.6g/mol |
Nombre IUPAC |
2-methyl-5-[[2,4,6-trimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H20N4S4/c1-9-6-10(2)15(8-23-17-21-19-13(5)25-17)11(3)14(9)7-22-16-20-18-12(4)24-16/h6H,7-8H2,1-5H3 |
Clave InChI |
DEOBGRMQTNOQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene)methyl]phenyl acetate](/img/structure/B389320.png)
![6-Ethyl-5,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B389322.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione](/img/structure/B389323.png)
![9-ethyl-4-methyl-8-(4-methylbenzoyl)-2H-furo[2,3-h]chromen-2-one](/img/structure/B389325.png)
![2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B389327.png)
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3-methoxy-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389329.png)



![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389338.png)
![methyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389339.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B389340.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389343.png)
